molecular formula C14H13N3O2S B5542382 4-{[(2-pyridinylthio)acetyl]amino}benzamide

4-{[(2-pyridinylthio)acetyl]amino}benzamide

Cat. No.: B5542382
M. Wt: 287.34 g/mol
InChI Key: WUSPXRNDRINSDE-UHFFFAOYSA-N
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Description

4-{[(2-pyridinylthio)acetyl]amino}benzamide, also known as PAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PAA is a small molecule that has been synthesized and studied for its ability to interact with various biological targets.

Scientific Research Applications

Cancer Therapy and Histone Deacetylase Inhibition

One prominent application of related compounds is in cancer therapy, particularly through the inhibition of histone deacetylases (HDACs). For example, MGCD0103 (N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide) is an orally active HDAC inhibitor with significant antitumor activity. This compound selectively inhibits HDACs 1-3 and 11, inducing cancer cell apoptosis and showing promise in clinical trials as an anticancer drug (Zhou et al., 2008).

Luminescent Materials

Compounds structurally similar to 4-{[(2-pyridinylthio)acetyl]amino}benzamide have been explored for their luminescent properties and potential applications in materials science. For instance, pyridyl substituted benzamides with aggregation-enhanced emission (AEE) properties have been identified. These compounds form luminescent nano-aggregates in solution and display multi-stimuli-responsive behaviors, which could be valuable in developing new materials for sensing and imaging applications (Srivastava et al., 2017).

Synthesis of Novel Compounds

Related benzamide compounds serve as key intermediates in the synthesis of a variety of novel organic molecules. Their reactivity has been exploited to create derivatives with potential antibacterial and anticancer activities. For example, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives based on a 4,5,6,7-tetrahydrobenzothiophene moiety and their subsequent evaluation for antibacterial activity highlight the versatility of these compounds in drug discovery and development (Rostamizadeh et al., 2013).

Properties

IUPAC Name

4-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c15-14(19)10-4-6-11(7-5-10)17-12(18)9-20-13-3-1-2-8-16-13/h1-8H,9H2,(H2,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSPXRNDRINSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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